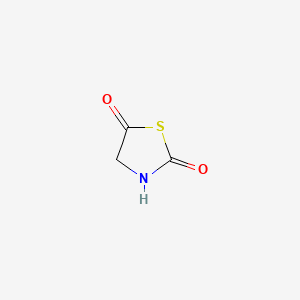

Thiazolidine-2,5-dione

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-thiazolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3NO2S/c5-2-1-4-3(6)7-2/h1H2,(H,4,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STHGEDCARBQXMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)SC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70337436 | |

| Record name | 2,5-Thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16874-97-8 | |

| Record name | 2,5-Thiazolidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16874-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Thiazolidinedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70337436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Thiazolidine 2,5 Dione Derivatives

Foundational Synthetic Approaches to the Thiazolidine-2,5-dione Nucleus

Classical Cyclization Reactions for Thiazolidine (B150603) Ring Formation

The fundamental structure of the thiazolidine ring is typically assembled through cyclization reactions. A long-standing method for synthesizing the thiazolidine-2,4-dione nucleus, a closely related and often used precursor, involves the condensation of thiourea (B124793) with chloroacetic acid under reflux in the presence of concentrated hydrochloric acid. tandfonline.comnih.gov This reaction proceeds via the formation of 2-imino-4-thiazolidinone, which can then be converted to the thiazolidine-2,4-dione core. researchgate.net Another classical approach involves the reaction of an α-halogenated carboxylic acid with an alkyl thioncarbamate, which is generated in situ from carbonyl sulfide (B99878) and ammonia. nih.gov The resulting thiocarbamate undergoes cyclization under acidic conditions to yield the this compound ring. nih.gov

A general method for the synthesis of 4,4-disubstituted thiazolidine-2,5-dithiones, a sulfur analogue, involves the reaction of α-metallated aralkyl isothiocyanates with carbon disulfide. rsc.org

Knoevenagel Condensation and its Catalytic Variants for C5 Derivatization

The Knoevenagel condensation is a cornerstone reaction for the derivatization of the this compound nucleus, specifically at the C5 position. This reaction involves the condensation of an active methylene (B1212753) group, such as the one at C5 of the thiazolidine ring, with an aldehyde or ketone. researchgate.nettandfonline.com This creates a carbon-carbon double bond, allowing for the introduction of a wide variety of substituents. researchgate.net

Numerous catalytic systems have been developed to promote the Knoevenagel condensation, offering improvements in yield, reaction time, and environmental impact over traditional methods that often require prolonged heating and harsh conditions. researchgate.netnih.gov

Catalytic Variants for Knoevenagel Condensation:

| Catalyst/Condition | Description | Key Advantages |

| Piperidine (B6355638) | A basic catalyst commonly used in ethanol (B145695) or toluene. tandfonline.comresearchgate.netnih.gov | Readily available and effective for many substrates. |

| Sodium Acetate (B1210297) | Used in acetic acid, often under reflux or microwave irradiation. researchgate.nettandfonline.com | A mild and inexpensive catalyst. |

| Baker's Yeast | An environmentally friendly biocatalyst. rsc.org | Offers a green alternative to chemical catalysts. rsc.org |

| Alum (KAl(SO₄)₂·12H₂O) | A non-toxic and efficient catalyst used in water. ijpsonline.com | Provides a facile and environmentally benign method. ijpsonline.com |

| Ammonium (B1175870) Acetate | Can be used in grinding methods in the absence of a solvent. researchgate.net | Solvent-free conditions reduce waste. |

| Glycine and Sodium Carbonate | A mild and effective catalytic system. tandfonline.com | |

| Piperidinium Acetate | Another effective basic catalyst. tandfonline.com |

The reaction is versatile, accommodating a wide range of aromatic aldehydes, leading to the synthesis of numerous 5-arylidene-thiazolidine-2,4-dione derivatives. nih.govufc.br

Modern and Sustainable Synthetic Strategies

In recent years, there has been a significant shift towards developing more efficient and environmentally friendly methods for the synthesis of this compound derivatives.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. sruc.ac.uk These benefits include dramatically reduced reaction times, often from hours to minutes, and improved yields. nih.govrasayanjournal.co.in

Microwave-assisted synthesis has been successfully applied to various steps in the production of this compound derivatives:

Formation of the Thiazolidine-2,4-dione nucleus: The conversion of 2-imino-4-thiazolidinone to the TZD nucleus can be achieved in just 5 minutes under microwave irradiation at 250 W. researchgate.net

Knoevenagel Condensation: The condensation of thiazolidine-2,4-dione with aldehydes can be accomplished in as little as 7 minutes in a 900 W microwave reactor using piperidine, activated silica (B1680970) gel, and acetic acid. nih.gov

N-Arylation: The N-arylation of thiazolidine-2,4-diones with aryl halides can be efficiently catalyzed by K2CO3 in DMF under microwave irradiation. researchgate.net

Green Chemistry Approaches, Including Deep Eutectic Solvents and Solvent-Free Methods

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of this compound synthesis, this has led to the exploration of alternative reaction media and solvent-free conditions.

Deep Eutectic Solvents (DESs):

Deep eutectic solvents (DESs) are mixtures of hydrogen bond donors and acceptors that form a liquid with a lower melting point than its individual components. encyclopedia.pubnih.gov They are considered green solvents due to their low toxicity, biodegradability, and recyclability. encyclopedia.pubmdpi.com

In the synthesis of thiazolidine-2,4-dione derivatives, DESs can act as both the solvent and the catalyst. frontiersin.orgnih.gov A study screening 20 choline (B1196258) chloride-based DESs found that a mixture of choline chloride and N-methylurea was the most effective for the Knoevenagel condensation, yielding products in 21.49% to 90.90% yields. frontiersin.orgnih.govnih.gov

Solvent-Free Synthesis:

Eliminating the solvent altogether represents a significant step towards a greener synthetic process. Several solvent-free methods for the synthesis of 5-arylidene-2,4-thiazolidinediones have been reported:

Catalyst- and Solvent-Free Domino Reaction: 2-iminothiazolidines can be synthesized from inactive aziridines and aroyl isothiocyanates at room temperature without any catalyst or solvent. nih.gov

Ammonium Persulfate Catalysis: Substituted anilines, benzaldehydes, and thioglycolic acid can undergo cyclocondensation at 90°C using 10 mol% ammonium persulfate as a catalyst to produce 1,3-thiazolidin-4-ones in high yields. nih.gov

Ionic Liquid Catalysis: 2-hydroxy ethylammonium (B1618946) propionate (B1217596) can catalyze the Knoevenagel condensation of aldehydes with 2,4-thiazolidinedione (B21345) at 70°C under solvent-free conditions, offering high yields and short reaction times. tandfonline.com

Strategies for Chemical Modification and Derivatization

The this compound scaffold allows for chemical modifications at several positions, enabling the synthesis of a diverse library of derivatives with varied biological activities. researchgate.netfrontiersin.org

Key Derivatization Strategies:

N-Substitution (Position 3): The nitrogen atom at position 3 can be functionalized through various reactions. For instance, N-arylation can be achieved by reacting the thiazolidine-2,4-dione with aryl halides using a base like potassium carbonate in a solvent such as DMF. researchgate.net Another approach involves the reaction with chloroformates or halo-acetic acid esters. nih.gov

C5-Substitution: As previously discussed, the Knoevenagel condensation is the primary method for introducing substituents at the C5 position. researchgate.net This allows for the attachment of various aryl and heteroaryl groups.

Hybrid Molecule Synthesis: The thiazolidine-2,4-dione nucleus can be molecularly hybridized with other pharmacologically active moieties to create new chemical entities with potentially enhanced or novel biological activities. tandfonline.comnih.govnih.gov For example, it has been combined with 2-oxo-1,2-dihydroquinoline and 2-oxoindoline to generate potential VEGFR-2 inhibitors. tandfonline.com

The following table provides examples of synthesized thiazolidine-2,4-dione derivatives and their reported yields.

Table of Synthesized Thiazolidine-2,4-dione Derivatives and Yields:

| Compound Name | Starting Materials | Synthetic Method | Yield (%) | Reference |

| 5-(2,5-Dimethoxybenzylidene)thiazolidine-2,4-dione | Thiazolidine-2,4-dione, 2,5-dimethoxybenzaldehyde | Knoevenagel condensation in DES | 81.3 | frontiersin.org |

| 5-((1H-Indol-3-yl)methylene)thiazolidine-2,4-dione | Thiazolidine-2,4-dione, indole-3-carboxaldehyde | Knoevenagel condensation in DES | 89.8 | frontiersin.org |

| 5-(3-Methoxy-4-hydroxy-arylidene)-thiazolidine-2,4-dione | Thiazolidine-2,4-dione, 3-methoxy-4-hydroxybenzaldehyde | Knoevenagel condensation | 70 | nih.gov |

| 5-(2,4-Dichloro-arylidene)-thiazolidine-2,4-dione | Thiazolidine-2,4-dione, 2,4-dichlorobenzaldehyde | Knoevenagel condensation | 65 | nih.gov |

| 5-(4-chlorobenzylidene)-2,4-thiazolidinedione | 2,4-thiazolidinedione, 4-chlorobenzaldehyde | Microwave-assisted Knoevenagel condensation | 87 | rasayanjournal.co.in |

| (Z)-5-(4-nitrobenzylidene)-3-(2-(4-nitrophenyl)-2-oxoethyl)thiazolidine-2,4-dione | (Z)-5-(4-nitrobenzylidene)thiazolidine-2,4-dione, 2-bromo-4'-nitroacetophenone | N-alkylation | Not specified | nih.gov |

| (Z)-3-(benzo[d]thiazol-2-ylmethyl)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione | (Z)-5-(4-chlorobenzylidene)thiazolidine-2,4-dione, 2-(chloromethyl)benzo[d]thiazole | N-alkylation | Not specified | nih.gov |

| 5-(2-Nitro-benzylidene)-4-phenylimino-thiazolidin-2-one | 4-phenylimino-thiazolidin-2-one, 2-nitrobenzaldehyde | Condensation | 60 | biointerfaceresearch.com |

Substituent Introduction at the N3 Position

The nitrogen atom at the N3 position of the this compound ring is a key site for derivatization, often involving alkylation or the introduction of more complex molecular fragments. This modification is critical as the nature of the substituent at this position can significantly influence the molecule's interaction with biological targets.

A common strategy for N3-substitution is the reaction of the this compound core with various electrophiles. For instance, N-alkylation can be achieved using alkyl halides. One approach involves the N-alkylation of thiazolidine-2,4-dione with alkyl bromoacetate (B1195939) to furnish alkyl 2,4-dioxothiazolidin-3-ylacetate. researchgate.net Another method involves forming the potassium salt of thiazolidine-2,4-dione by treatment with potassium hydroxide (B78521) in ethanol. rsc.orgmdpi.com This salt can then react with appropriate electrophiles, such as 9-(bromomethyl)acridine (B74509) or 4-(bromomethyl)acridine, to yield N3-substituted products. mdpi.com Similarly, reaction with phenacyl bromide under reflux conditions has been used to synthesize N-substituted derivatives. nih.gov

The introduction of more complex moieties is also a well-established strategy. For example, N-allyl substituted dipolarophiles have been prepared through a one-pot method involving Knoevenagel condensation followed by N-allylation in an aqueous sodium hydroxide solution under sonication. researchgate.net Furthermore, Mannich reactions with secondary cyclic amines and alkylation reactions have been employed to modify the N3 position, leading to diverse structures. nih.gov The synthesis of N-substituted thiazolidine-2,4-dione derivatives has also been accomplished by reacting 4-hydroxybenzyledenethiazolidines-2,4-dione with tertiary alkyl amino chlorohydrochlorides in acetone (B3395972) with potassium carbonate. nih.gov

The importance of the N3-substituent is highlighted in structure-activity relationship (SAR) studies. For example, in a series of thiazolidinone-pyrazoline conjugates, the nature of the substituent at the N3 position of the thiazolidinone core was found to be a determinant for antitrypanosomal activity. researchgate.net Research has also shown that an unsubstituted nitrogen at the thiazolidinone ring, capable of hydrogen bonding, is essential for binding to certain enzymes, as N1-substituted compounds lacked activity in some assays. nih.gov

Table 1: Examples of Reagents for N3-Substitution of this compound

| Reagent Class | Specific Reagent Example | Reaction Condition | Reference |

| Alkyl Halides | Alkyl bromoacetate | Base-catalyzed alkylation | researchgate.net |

| Benzyl Halides | 9-(Bromomethyl)acridine | Reaction with potassium salt | mdpi.com |

| Phenacyl Halides | Phenacyl bromide | Reflux | nih.gov |

| Allyl Halides | Allyl bromide | NaOH (aq), sonication | researchgate.net |

| Aminoalkyl Chlorides | Tertiary alkyl amino chlorohydrochlorides | K2CO3, acetone, reflux | nih.gov |

Modifications and Functionalization at the C5 Position

The C5 position of the this compound ring possesses an active methylene group, making it a prime location for introducing a variety of substituents, most notably through Knoevenagel condensation. biointerfaceresearch.comrsc.org This reaction allows for the creation of 5-arylidene derivatives, which significantly expands the chemical space and biological potential of the scaffold.

The Knoevenagel condensation is a nucleophilic addition of the active methylene group at C5 to a carbonyl group of an aldehyde or ketone, followed by dehydration. wikipedia.org This reaction is typically catalyzed by a weak base, such as piperidine or pyrrolidine, in a solvent like ethanol. nih.govresearchgate.netnih.gov A wide range of aromatic and heteroaromatic aldehydes can be used, leading to the synthesis of numerous 5-arylidene-thiazolidine-2,4-dione derivatives. nih.govnih.gov The reaction conditions can be varied; for instance, baker's yeast has been employed as an eco-friendly catalyst. rsc.orgresearchgate.net Other catalysts like tungstic acid have also been reported to be effective. ijsrst.com The condensation of isatin (B1672199) with thiazolidine-2,4-dione has been achieved using sodium acetate in acetic acid. nih.gov

Beyond the Knoevenagel condensation, the C5 position can be functionalized through other chemical transformations. Nitrosation, for example, has been used to introduce an oxime group. The reaction of the thiazolidine scaffold with nitric acid, generated from sodium nitrite (B80452) and hydrochloric acid, yields the corresponding 5-oxime derivative. biointerfaceresearch.com The active methylene group at C5 also participates in azo coupling reactions, confirming its high reactivity and allowing for the synthesis of 5-[aryl-hydrazono]-4-phenylimino-thiazolidin-2-ones in good yields. biointerfaceresearch.com

Radical cyclization presents another advanced strategy for C5 functionalization. Functionalized 5-substituted thiazolidine-2-thiones have been synthesized from alkyl allyl(alkyl/aryl)-dithiocarbamates via radical cyclization, a method that can improve yields and reaction efficiency. rsc.org

Table 2: Methods for C5-Functionalization of this compound

| Reaction Type | Reagents | Catalyst/Conditions | Product Type | Reference |

| Knoevenagel Condensation | Aromatic Aldehydes | Piperidine, Ethanol, Reflux | 5-Arylidene derivatives | nih.govnih.gov |

| Knoevenagel Condensation | Aromatic Aldehydes | Baker's Yeast, Ethanol | 5-Arylidene derivatives | rsc.orgresearchgate.net |

| Knoevenagel Condensation | Isatin | Sodium Acetate, Acetic Acid | 5-Isatinylidene derivatives | nih.gov |

| Nitrosation | Sodium Nitrite, HCl | 0 °C | 5-Oxime derivatives | biointerfaceresearch.com |

| Azo Coupling | Diazonium salts | Basic conditions | 5-Aryl-hydrazono derivatives | biointerfaceresearch.com |

| Radical Cyclization | Alkyl allyl(alkyl/aryl)-dithiocarbamates | Xanthate radical precursor | 5-Substituted thiazolidine-2-thiones | rsc.org |

Development of Hybrid Molecules Incorporating this compound with Other Heterocycles (e.g., Oxadiazole, Triazole, Pyrazole (B372694), Acridine)

Molecular hybridization, which involves combining two or more pharmacologically active scaffolds into a single molecule, is a prominent strategy in drug design to create compounds with potentially enhanced affinity and efficacy. nih.govrsc.org The this compound nucleus has been successfully integrated with various other heterocyclic systems to generate novel hybrid molecules.

Oxadiazole Hybrids: A series of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)this compound derivatives have been synthesized. rsc.orgrsc.org The synthesis involves reacting N-substituted thiazolidine-2,4-dione precursors with substituted aromatic hydrazides in the presence of phosphorus oxychloride (POCl₃) under reflux conditions. nih.gov

Triazole Hybrids: Thiazolidine-2,4-dione has been linked to 1,2,3-triazole moieties. nih.gov One synthetic route involves a multi-step process starting with Knoevenagel condensation, followed by O-propargylation, and finally a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. researchgate.net In another approach, thiazolidine-carbazole linked 1,2,3-triazole hybrids were prepared by first synthesizing 5-((9-ethyl-9H-carbazol-3-yl)methylene)thiazolidine-2,4-dione, followed by propargylation and subsequent reaction with azides. researchgate.net A series of hybrids connecting triazole and thiazolidine nuclei with a piperazine-based amide linker have also been synthesized and studied. nih.govdntb.gov.ua

Pyrazole Hybrids: The synthesis of thiazolidine-2,4-dione derivatives clubbed with a pyrazole moiety has been achieved through a four-step reaction procedure. nih.gov A primary method for creating 5-pyrazole substituted 4-thiazolidinones is the Knoevenagel reaction between various substituted pyrazole-4-carbaldehydes and the thiazolidinone core. nih.gov Pyrazoles are commonly prepared by reacting a hydrazine (B178648) with a 1,3-dicarbonyl compound. youtube.com N-alkylation has also been used, where potassium salts of 2,4-thiazolidinedione react with 2-chloro-1-(3,5-diarylpyrazolin-1-yl)-ethanones. nih.gov

Acridine (B1665455) Hybrids: Novel hybrids integrating thiazolidine-2,4-dione and acridine moieties have been synthesized. mdpi.comnih.govresearchgate.net A convergent synthetic strategy involves first preparing N3-acridinylmethyl-thiazolidine-2,4-dione by reacting the potassium salt of thiazolidine-2,4-dione with 9-(bromomethyl)acridine. mdpi.com This intermediate then undergoes a Knoevenagel condensation with various aldehydes. Alternatively, a linear synthesis involves reacting 5-benzylidene-thiazolidine-2,4-dione derivatives with 9-(bromomethyl)acridine in refluxing acetone in the presence of sodium carbonate and potassium iodide. mdpi.com

Table 3: Synthetic Approaches for this compound Hybrids

| Heterocycle | Key Reaction Step | Reagents/Catalyst | Resulting Hybrid Structure | Reference |

| Oxadiazole | Cyclization | Aromatic hydrazides, POCl₃ | Thiazolidinedione-1,3,4-oxadiazole | rsc.orgnih.gov |

| Triazole | Click Chemistry (CuAAC) | Propargylated TZD, Azides, Cu(I) | Thiazolidinedione-1,2,3-triazole | researchgate.netresearchgate.net |

| Pyrazole | Knoevenagel Condensation | Pyrazole-4-carbaldehydes, Piperidine | 5-(Pyrazol-4-ylmethylene)thiazolidinedione | nih.govnih.gov |

| Acridine | N-Alkylation & Knoevenagel | 9-(Bromomethyl)acridine, K₂CO₃; Aldehydes | N-(Acridin-9-ylmethyl)-5-benzylidenethiazolidinedione | mdpi.comnih.gov |

Structural Elucidation and Advanced Spectroscopic Characterization of Synthesized Thiazolidine 2,5 Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation (e.g., ¹H-NMR, ¹³C-NMR)

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H-NMR) and carbon atoms (¹³C-NMR).

¹H-NMR Spectroscopy:

In the ¹H-NMR spectra of thiazolidine-2,5-dione derivatives, the chemical shifts (δ) of protons provide valuable structural insights. For the parent thiazolidine-2,4-dione, a singlet corresponding to the methylene (B1212753) (CH₂) protons in the ring is typically observed around δ 4.13-4.14 ppm. medcraveonline.com The proton of the secondary amine (NH) group appears as a singlet in the downfield region, around δ 11.97-12.02 ppm, due to the deshielding effect of the adjacent nitrogen atom. medcraveonline.com

For substituted derivatives, additional signals are observed. For instance, in 5-arylidene-thiazolidine-2,4-dione derivatives, the olefinic proton (=CH) of the arylidene group gives a characteristic singlet at approximately δ 7.59-7.79 ppm. nih.govscialert.net Aromatic protons typically appear as multiplets in the range of δ 7.0-8.78 ppm. scialert.netrsc.org Specific substituents on the aromatic ring will influence the exact chemical shifts and splitting patterns of these protons. For example, the protons of a 1,3,5-trisubstituted phenyl ring can show characteristic multiplets, and the protons of a pyridinyl group are found between δ 7.5 and 8.5 ppm. mdpi.com

¹³C-NMR Spectroscopy:

The ¹³C-NMR spectra provide complementary information about the carbon framework of the molecule. For the thiazolidine-2,4-dione core, the carbonyl carbons (C=O) resonate at low field, typically in the range of δ 166-174 ppm. medcraveonline.comnih.gov The methylene carbon (CH₂) of the ring appears at a much higher field, around δ 35.76 ppm. medcraveonline.com

In 5-arylidene derivatives, the exocyclic olefinic carbon (C=CH) is observed around δ 115-123 ppm, while the carbon of the arylidene methine (=CH) is found further downfield. nih.govmdpi.com The carbon atoms of the aromatic rings display signals in the region of δ 110-150 ppm, with the exact shifts depending on the substitution pattern. nih.govmdpi.com For example, in a 5-(2-Nitrobenzylidene)-3-m-tolyl thiazolidine-2,4-dione, the specific chemical shifts of the aromatic carbons can be assigned to their respective positions. figshare.com

Interactive Table: Representative ¹H and ¹³C NMR Data for Thiazolidine-2,4-dione and its Derivatives.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| Thiazolidine-2,4-dione | 11.97-12.02 (s, 1H, NH), 4.13-4.14 (s, 2H, CH₂) medcraveonline.com | 173.0-173.8 (C=O), 35.8 (CH₂) medcraveonline.com |

| 5-(4-Chlorophenyl)methyl-1,3-thiazolidine-2,4-dione | 8.15 (1H, NH), 7.36–7.84 (4H, aromatic), 4.59 (2H, CH₂) | 167.2 (C=O), 128.8–136.5 (aromatic) |

| 5-Arylidene-thiazolidine-2,4-diones | 8.49 (s, 1H, NH), 7.73-7.77 (s, 1H, CH=), 6.95-7.31 (m, Ar-H) nih.gov | 166.5-169.9 (C=O), 119.5 (C₅), 143.1 (CH=), 125.8-136.2 (Ar-C) nih.gov |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound derivatives, the IR spectra show characteristic absorption bands that confirm the presence of key functional groups. The stretching vibration of the N-H bond in the thiazolidine (B150603) ring typically appears in the range of 3100-3500 cm⁻¹. nih.govmdpi.com The most prominent features in the IR spectra of these compounds are the strong absorption bands corresponding to the carbonyl (C=O) groups. These usually appear as two distinct bands in the region of 1650-1780 cm⁻¹, which is characteristic of a dicarbonyl system within a five-membered ring. nih.govnih.gov

The C-S bond stretching vibration is generally observed at lower frequencies, around 615-632 cm⁻¹. medcraveonline.comnih.gov For 5-arylidene derivatives, the C=C stretching vibration of the exocyclic double bond is found in the region of 1566-1615 cm⁻¹. nih.govnih.gov Aromatic C-H stretching vibrations are typically seen around 3000-3100 cm⁻¹. nih.govnih.gov

Interactive Table: Characteristic IR Absorption Frequencies for this compound Derivatives.

| Functional Group | Absorption Range (cm⁻¹) | Reference |

|---|---|---|

| N-H stretch | 3100 - 3500 | nih.govmdpi.com |

| C=O stretch (dicarbonyl) | 1650 - 1780 | nih.govnih.gov |

| C=C stretch (arylidene) | 1566 - 1615 | nih.govnih.gov |

| Aromatic C-H stretch | 3000 - 3100 | nih.govnih.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., ESI-MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of compounds, often yielding the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺.

The mass spectrum of a this compound derivative will show a molecular ion peak corresponding to its calculated molecular weight. scialert.netnih.govnih.gov For instance, the ESI-MS of 5-[(4-methoxyphenyl)-morpholin-4-yl-methyl]-thiazolidine-2,4-dione shows a molecular ion peak at m/z 322. nih.gov Similarly, for 5-(4-fluorobenzylidine)-2,4-thiazolidinedione-3-benzoic acid, the [M+1] peak is observed at m/z 344.0. scialert.net

The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for this compound derivatives may include cleavage of the thiazolidine ring and loss of substituents. scialert.netniscpr.res.in For example, the fragmentation of some derivatives involves the loss of groups like HCS, CH=NH, CO, and N₂. niscpr.res.in The analysis of these fragment ions helps to piece together the structure of the parent molecule.

Interactive Table: Representative Mass Spectrometry Data for this compound Derivatives.

| Compound | Molecular Formula | Calculated m/z | Observed m/z [M+H]⁺ or [M]⁺ |

|---|---|---|---|

| (Z)-5-([1,1'-biphenyl]-4-ylmethylene)-3-(prop-2-yn-1-yl)thiazolidine-2,4-dione | C₁₉H₁₃NO₂S | 319.38 | 320.19 |

| 5-(4-methoxybenzylidine)-2,4-thiazolidinedione-3-benzoic acid | C₁₈H₁₃O₅SN | 355.1 | 356.1 |

| 5-[(4-bromophenyl)-morpholin-4-yl-methyl]-thiazolidine-2,4-dione | C₁₄H₁₅BrN₂O₃S | 371.0 | 371 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition (by percentage) of a compound. This data is then compared to the calculated theoretical percentages for the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's purity and confirms its empirical and molecular formula.

For synthesized this compound derivatives, elemental analysis is performed for carbon (C), hydrogen (H), nitrogen (N), and sulfur (S). The experimentally determined percentages are expected to be within ±0.4% of the calculated values for a pure sample. nih.govscialert.net

Interactive Table: Elemental Analysis Data for Representative this compound Derivatives.

| Compound | Molecular Formula | Calculated (%) | Found (%) |

|---|---|---|---|

| 5-(3-Methyl-arylidene)-thiazolidine-2,4-dione | C₁₁H₉NO₂S | C: 60.26, H: 4.14, N: 6.39 | C: 59.98, H: 4.10, N: 6.35 (hypothetical) |

| 5-(2,4-Dichloro-arylidene)-thiazolidine-2,4-dione | C₁₀H₅Cl₂NO₂S | C: 43.81, H: 1.84, N: 5.11 | C: 44.01, H: 1.96, N: 5.05 nih.gov |

| 5-(4-methoxybenzylidine)-2,4-thiazolidinedione-3-benzoic acid | C₁₈H₁₃O₅SN | C: 54.17, H: 5.30, N: 3.69, S: 10.13 | C: 53.91, H: 5.01, N: 3.21, S: 10.11 scialert.net |

Computational Chemistry and Theoretical Investigations of Thiazolidine 2,5 Dione and Its Derivatives

Quantum Chemical Calculations and Density Functional Theory (DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of molecules. These methods are used to predict molecular structures, electronic distributions, and reactivity.

The electronic properties of a molecule are key to understanding its reactivity and interactions. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. A smaller HOMO-LUMO gap suggests higher reactivity. For Thiazolidine-2,5-dione derivatives, the distribution of HOMO and LUMO densities indicates the likely sites for electrophilic and nucleophilic attack.

The Molecular Electrostatic Potential (MESP) map is another valuable tool that illustrates the charge distribution on the molecule's surface. It helps to identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. MESP analysis of the this compound scaffold reveals negative potential around the carbonyl oxygen atoms and the sulfur atom, indicating these are potential sites for electrophilic attack and hydrogen bonding. The region around the imide proton (N-H) typically shows a positive potential, making it a potential hydrogen bond donor site.

Global and local reactivity descriptors derived from DFT can quantify the chemical reactivity of different sites within a molecule. Fukui functions are used to determine the reactivity of specific atomic sites towards nucleophilic, electrophilic, or radical attack. While comprehensive studies detailing the Fukui functions specifically for the this compound parent molecule are not widely documented in the available literature, such analyses are crucial for predicting regioselectivity in chemical reactions involving its derivatives.

Similarly, proton affinity, which is the negative of the enthalpy change for the gas-phase reaction of a molecule with a proton, is a fundamental measure of basicity. Theoretical calculations of proton affinities for this compound would identify the most likely site of protonation, providing insight into its behavior in acidic environments. However, specific computational investigations on the proton affinity of this compound are not extensively reported.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are employed to study how this compound derivatives interact with biological macromolecules, such as proteins and enzymes. These methods are vital in drug discovery for predicting binding modes and affinities.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to predict the binding mode and affinity of small molecules, like this compound derivatives, to the active site of a biological target.

Recent studies have explored the potential of this compound derivatives as inhibitors of enzymes like α-amylase and α-glucosidase, which are relevant targets in diabetes management. rsc.orgijpsjournal.com In one such study, a series of novel 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)this compound derivatives were synthesized and evaluated. rsc.org Molecular docking simulations were performed to understand their interaction with these enzymes. The results indicated that these compounds fit well into the active sites of the enzymes, forming key interactions with amino acid residues. For instance, the docking studies revealed significant binding affinities, suggesting that the combination of thiazolidinedione and 1,3,4-oxadiazole (B1194373) moieties could enhance inhibitory activity. rsc.org Another study identified this compound itself as a potential inhibitor of Phosphoinositide-3 Kinase (PI3K) through molecular docking, with a calculated binding affinity of -8.240 kcal/mol. biomedpharmajournal.org

Table 1: Molecular Docking Results for this compound Derivatives

| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |

|---|---|---|---|

| This compound | Phosphoinositide-3 Kinase (PI3K) | -8.240 | Data Not Specified |

| 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl) derivatives | α-amylase | Not Specified | Key active site residues |

| 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl) derivatives | α-glucosidase | Not Specified | Key active site residues |

While molecular docking provides a static picture of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex over time. MD simulations calculate the trajectory of atoms and molecules, providing insights into the stability of the binding, conformational changes in the protein and ligand, and the role of solvent molecules.

For the aforementioned 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)this compound derivatives, MD simulations were carried out to validate the stability of the docked complexes with α-amylase and α-glucosidase. rsc.orgijpsjournal.com These simulations confirmed that the most potent compounds formed stable complexes with the target enzymes throughout the simulation period. ijpsjournal.com The stability is often assessed by monitoring parameters like the root-mean-square deviation (RMSD) of the protein and ligand atoms. A stable RMSD value over time suggests that the ligand remains securely bound within the active site, reinforcing the findings from molecular docking.

Table 2: Summary of Computational Studies on this compound

| Computational Method | Focus of Study | Key Findings |

|---|---|---|

| DFT | Geometry Optimization | Determination of the lowest energy, stable 3D structure. |

| DFT (HOMO-LUMO) | Electronic Properties & Reactivity | Identifies electron-donating and accepting capabilities and predicts molecular stability. |

| DFT (MESP) | Charge Distribution | Highlights electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |

| Molecular Docking | Ligand-Target Binding | Predicts binding affinity and interaction patterns with biological targets like PI3K, α-amylase, and α-glucosidase. rsc.orgbiomedpharmajournal.org |

| Molecular Dynamics (MD) | Complex Stability | Confirms the stability of ligand-protein complexes over time, supporting docking results. ijpsjournal.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)this compound |

| α-amylase |

| α-glucosidase |

Based on a comprehensive search of scientific literature, there is a notable lack of specific research articles focusing on the computational chemistry, Quantitative Structure-Activity Relationship (QSAR) modeling, and in silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction for the specific chemical compound This compound .

The vast majority of available research in this area is centered on its isomer, Thiazolidine-2,4-dione , and its derivatives, commonly known as TZDs or glitazones. This class of compounds has been extensively studied due to its pharmacological importance, particularly as agonists for the peroxisome proliferator-activated receptor-gamma (PPAR-γ), which is a target for antidiabetic drugs.

Consequently, it is not possible to provide a detailed, scientifically accurate article on the QSAR modeling and in silico ADME characteristics strictly for this compound and its derivatives as requested, due to the absence of specific data and research findings in the public domain. Writing on the extensively researched Thiazolidine-2,4-dione would not accurately address the subject of your request.

Structure Activity Relationship Sar Elucidation and Mechanistic Foundations of Thiazolidine 2,5 Dione Derivatives

Influence of Substituent Nature (Electronic, Steric, and Lipophilic) on Biological Activity

The therapeutic efficacy of thiazolidine-2,5-dione derivatives can be significantly modulated by altering the electronic, steric, and lipophilic properties of the substituents attached to the core structure. These modifications influence the molecule's ability to interact with its biological target, as well as its absorption, distribution, metabolism, and excretion (ADME) properties.

Electronic Effects: The electronic nature of substituents on the benzylidene moiety at the C5 position plays a crucial role in determining the biological activity.

Electron-Withdrawing Groups (EWGs): The presence of EWGs, such as nitro (-NO2) or chloro (-Cl) groups, on the phenyl ring attached at the C5 position has been shown to enhance the inhibitory activity of these compounds against certain enzymes. For instance, studies on α-glucosidase inhibitors revealed that derivatives with chloro and nitro groups at the ortho-position of the phenyl ring exhibited increased inhibitory activity compared to those with electron-donating groups. nih.gov Specifically, a derivative with a chloro group at the 2-position and a rhodanine group at the 4-position of the phenyl ring showed the highest inhibition. nih.gov This suggests that EWGs can increase the potency of the compound, possibly by enhancing interactions with the active site of the target enzyme.

Electron-Donating Groups (EDGs): Conversely, the introduction of EDGs, such as hydroxyl (-OH) and methoxy (–OCH3), can also lead to significant biological activity, particularly in the context of hypoglycemic effects. ijper.org In a study of furan-containing thiazolidine-2,4-dione derivatives, compounds with -OH and –OCH3 groups demonstrated notable hypoglycemic activity. ijper.org This indicates that the electronic requirements for optimal activity can be target-dependent.

Steric Effects: The size and spatial arrangement of substituents can also have a profound impact on biological activity.

Steric Hindrance: Large or bulky groups can introduce steric hindrance, which may either enhance or diminish activity depending on the target's topography. nih.gov In some cases, bulky substituents on the benzene ring can deactivate the molecule. nih.gov However, in other instances, the steric bulk might promote a more favorable binding conformation.

Molecular Simplification: A molecular simplification approach in one study led to an optimized lead compound with a 10-fold improvement in affinity. nih.gov This highlights that a less complex structure can sometimes lead to better ligand efficiency.

Lipophilic Effects: Lipophilicity, often expressed as LogP, is a critical parameter for drug absorption and distribution.

Increased Lipophilicity: The lipophilicity of thiazolidine (B150603) derivatives generally increases with the molecular volume of the substituents. mdpi.com For example, bromo-substituted derivatives are typically more lipophilic. mdpi.com Future design of lipoxygenase (LOX-3) inhibitors is suggested to focus on lipophilic derivatives. nih.gov

Solubility: While lipophilicity is important, adequate water solubility is also necessary for a good pharmacokinetic profile. In silico ADME studies of some thiazolidine-2,4-dione derivatives showed that while some were water-soluble, others were only moderately soluble, which could affect their bioavailability. researchgate.net

| Substituent Property | Effect on Biological Activity | Example | Reference |

|---|---|---|---|

| Electronic (Electron-Withdrawing) | Enhances inhibitory activity against certain enzymes. | -NO2, -Cl on the C5-benzylidene ring. | nih.gov |

| Electronic (Electron-Donating) | Can lead to significant hypoglycemic activity. | -OH, -OCH3 groups. | ijper.org |

| Steric (Bulky Groups) | Can deactivate the molecule due to steric hindrance. | Large groups on the benzene ring. | nih.gov |

| Lipophilic | Increases with molecular volume, potentially improving target interaction. | Bromo-substituted derivatives. | mdpi.com |

Positional Effects of Substituents on Pharmacological Profiles (e.g., N3 vs. C5)

The pharmacological profile of this compound derivatives is highly dependent on the position of the substituents, with the N3 and C5 positions being the most common sites for modification. nih.gov The versatility of the thiazolidine-2,4-dione scaffold is enhanced by the potential for substitutions at these positions, leading to a wide spectrum of biological activities. benthamdirect.com

C5 Position: The C5 position is frequently substituted with an arylidene moiety, which plays a significant role in the compound's antimicrobial properties. researchgate.net The introduction of substituted and unsubstituted 5-arylidene groups has been shown to enhance the antibacterial efficacy of these compounds. researchgate.net For instance, 5-arylidene-thiazolidine-2,4-dione derivatives have demonstrated antimicrobial activity, particularly against Gram-positive bacteria. nih.gov

The interplay between substituents at the N3 and C5 positions can lead to compounds with diverse and potent biological activities. For example, a derivative with a 4-chloro anilinomethyl substitution at the N3 position and a thiophenoethenyl group at the C5 position emerged as a highly effective anticancer and anti-inflammatory agent. researchgate.net

| Position | Type of Substituent | Resulting Biological Activity | Reference |

|---|---|---|---|

| C5 | Arylidene moiety | Enhanced antimicrobial properties. | researchgate.net |

| N3 | α-amino methyl group | Varied hypoglycemic activity. | nih.gov |

| C5 and N3 | Thiophenoethenyl (C5) and 4-chloro anilinomethyl (N3) | Potent anticancer and anti-inflammatory activity. | researchgate.net |

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is a set of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Identifying the key pharmacophoric features of this compound derivatives is crucial for designing new compounds with improved affinity and selectivity.

For inhibitors of VEGFR-2, a key target in anti-angiogenic cancer therapy, several essential pharmacophoric features have been identified:

Heteroaromatic Structure: A heteroaromatic system, such as the 5-benzylidenethiazolidine-2,4-dione motif, is required to occupy the hinge region of the VEGFR-2 active site. nih.gov

Spacer Moiety: A linker or spacer is necessary to bridge the gap between the hinge region and the DFG (Asp-Phe-Gly) domain of the enzyme. nih.gov

Hydrogen Bond Acceptor (HBA) and Donor (HBD) Groups: The pharmacophore must contain at least one HBA and one HBD to form critical hydrogen bonding interactions with key amino acid residues like Glu883 and Asp1044 in the DFG motif region. nih.gov The amide, diamide, and hydrazide groups of some synthesized candidates have been shown to serve this purpose. nih.gov

Hydrophobic Tail: A hydrophobic tail is needed to occupy the allosteric hydrophobic pocket of VEGFR-2, forming multiple hydrophobic interactions. nih.gov

The thiazolidine-2,4-dione moiety itself, with its multiple hydrogen bond acceptor atoms, provides a good foundation for efficient binding to target receptors. nih.gov The acidic nature of the amide proton in the thiazolidine-2,4-dione ring, due to the presence of two adjacent carbonyl groups, makes this moiety highly reactive and is a key feature in its biological activity. researchgate.net

| Pharmacophoric Feature | Role in Target Interaction | Example for VEGFR-2 Inhibition | Reference |

|---|---|---|---|

| Heteroaromatic Structure | Occupies the hinge region of the active site. | 5-benzylidenethiazolidine-2,4-dione motif. | nih.gov |

| Spacer Moiety | Spans the area between the hinge region and the DFG domain. | Phenylacetamide linker. | nih.gov |

| H-Bond Acceptor/Donor | Forms hydrogen bonds with key residues in the DFG motif. | Amide, diamide, or hydrazide groups. | nih.gov |

| Hydrophobic Tail | Occupies the allosteric hydrophobic pocket. | Various aromatic derivatives. | nih.govnih.gov |

Biological Activities and Mechanistic Insights of Thiazolidine 2,5 Dione Derivatives in Vitro and Preclinical Models

Antimicrobial Activity

Thiazolidine-2,5-dione and its derivatives have shown considerable antimicrobial properties, positioning them as potential candidates for new antimicrobial drugs. Their activity spans a broad spectrum, including antibacterial, antifungal, and antimycobacterial effects.

Antibacterial Activity and Proposed Mechanisms

Derivatives of thiazolidine-2,4-dione have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Studies have reported the efficacy of these compounds against clinically relevant pathogens such as Staphylococcus aureus and Escherichia coli. biointerfaceresearch.comresearchgate.net

For instance, a series of 5-arylidene-thiazolidine-2,4-dione derivatives exhibited significant antimicrobial activity, particularly against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 16 µg/mL. nih.gov Another study highlighted that compounds with hydroxyl, methoxy, nitro, and chloro substitutions on the aryl ring attached to the thiazolidin-2,4-dione core showed good antibacterial activity. researchgate.net Specifically, certain derivatives displayed significant activity against Bacillus subtilis and S. aureus, while others were effective against E. coli and Pseudomonas aeruginosa. researchgate.net

The proposed mechanisms of antibacterial action are multifaceted. One thiazolidinone derivative, TD-H2-A, demonstrated potent bactericidal and anti-biofilm activities against S. aureus. nih.gov It was found to have a strong bactericidal effect on cells within mature biofilms, a critical aspect in combating chronic infections. nih.gov The MIC values of TD-H2-A against various S. aureus strains were in the range of 6.3–25.0 µg/mL. nih.gov Furthermore, some thiazolidine-2,4-dione derivatives are believed to exert their antibacterial effects by targeting bacterial DNA. researchgate.net

Table 1: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Target Bacteria | Activity | Reference |

| 5-arylidene-thiazolidine-2,4-diones | Gram-positive bacteria | MIC: 2-16 µg/mL | nih.gov |

| TD-H2-A | Staphylococcus aureus | MIC: 6.3–25.0 µg/mL | nih.gov |

| Thiazolidinone-isatin hybrids | Staphylococcus aureus | Susceptible | biointerfaceresearch.com |

Antifungal Activity and Mechanistic Studies

This compound derivatives have also been recognized for their potent antifungal properties, particularly against Candida species. nih.gov Some synthesized compounds have exhibited high fungistatic and fungicidal activity, leading to morphological changes in the cell wall of Candida yeasts. nih.gov

One of the proposed mechanisms for their antifungal action is the inhibition of lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. researchgate.net Molecular docking studies have supported the interaction of these derivatives with this enzyme. researchgate.net Another novel mechanism of action is associated with the modulation of glucose transport. nih.gov For example, the antifungal drug Mycosidine, a thiazolidine-2,4-dione derivative, is suggested to act through this pathway. nih.gov

(Z)-5-decylidenethiazolidine-2,4-dione has been identified as a good antifungal agent against Candida albicans. nih.gov

Table 2: Antifungal Activity and Mechanisms of this compound Derivatives

| Derivative Class | Target Fungi | Proposed Mechanism | Reference |

| 3,5-disubstituted thiazolidine-2,4-diones | Candida albicans | Inhibition of lanosterol 14α-demethylase | researchgate.net |

| Mycosidine congeners | Candida species | Modulation of glucose transport | nih.gov |

| (Z)-5-decylidenethiazolidine-2,4-dione | Candida albicans | Not specified | nih.gov |

Antimycobacterial Activity

The emergence of drug-resistant tuberculosis has necessitated the search for new therapeutic agents, and this compound derivatives have shown promise in this area. tandfonline.comnih.gov Thiazolidinone-based compounds have demonstrated good antitubercular properties in vitro. nih.gov

A study on new thiazolidine-2,4-dione-based hybrids with thiosemicarbazone or pyridinecarbohydrazone moieties revealed high antimycobacterial activity against Mycobacterium tuberculosis (Mtb) strains, with MICs ranging from 0.078 to 0.283 µM. tandfonline.com Some of these compounds also showed a synergistic effect with first-line anti-TB drugs like isoniazid and rifampicin. tandfonline.com Another study on thiazolidine-2,4-dione-based thiosemicarbazone derivatives also reported antimycobacterial activity in the concentration range of 0.031-64 µg/ml. bohrium.com

Antioxidant Activity and Related Mechanisms

Oxidative stress is implicated in the pathogenesis of numerous diseases. This compound derivatives have been investigated for their antioxidant potential, exhibiting promising results in various in vitro assays. These compounds often contain a phenol moiety, a known pharmacophore in many antioxidants. nih.gov

The antioxidant activity of these derivatives has been evaluated using methods such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.govmdpi.comjddtonline.infosemanticscholar.org In one study, polyphenolic derivatives of thiazolidine-2,4-dione, specifically compounds 5f and 5l, demonstrated potent antiradical and electron-donating activities, with DPPH scavenging activities of 89.61% and 92.55%, respectively. nih.gov

The mechanism of action is believed to involve the donation of a hydrogen atom from the phenolic moiety to neutralize free radicals. nih.gov Quantum chemical studies have supported this, indicating that the O–H bond dissociation energy of the phenolic groups is a key determinant of their antioxidant activity. researchgate.net

Anti-Inflammatory Mechanisms

This compound derivatives have demonstrated significant anti-inflammatory properties. tandfonline.com Their mechanisms of action are often linked to the modulation of key inflammatory pathways.

These compounds have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α). tandfonline.com A systematic review and meta-analysis of studies on thiazolidine (B150603) derivatives in LPS-induced RAW 264.7 macrophages confirmed their positive activity against NO production. tandfonline.com

The anti-inflammatory effects of some derivatives are mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor that plays a crucial role in regulating inflammation. researchgate.net Molecular docking studies have shown that these compounds can bind to and activate PPAR-γ. benthamdirect.com For example, certain substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones exhibited significant inhibition of protein denaturation and stabilization of human red blood cell membranes, indicative of anti-inflammatory activity. nih.gov

Anti-Cancer Activity (in Cell Lines)

This compound derivatives have emerged as a promising scaffold for the development of novel anticancer agents. researchgate.netnih.gov In vitro studies have demonstrated their cytotoxic effects against a variety of human cancer cell lines.

One study reported that a 5-(4-alkylbenzyledene)thiazolidine-2,4-dione derivative was active against a full panel of 60 human tumor cell lines, with potent activity against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer cell lines. researchgate.netnih.gov Another series of novel thiazolidinone-isatin hybrids showed cytotoxicity against non-small-cell lung cancer (A549), breast epithelial cancer (MCF-7), and prostate cancer (PC3) cells. biointerfaceresearch.com

The anticancer mechanisms of these derivatives are varied. Some compounds are believed to induce apoptosis through the mitochondrial pathway, as evidenced by the up-regulation of Bax and down-regulation of Bcl-2 expression. biointerfaceresearch.com Other derivatives have been designed as inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. tandfonline.com Molecular hybridization of the thiazolidine-2,4-dione nucleus with other antitumor moieties has led to potent candidates with strong VEGFR-2 inhibitory activity. tandfonline.com

Table 3: Anti-Cancer Activity of this compound Derivatives in Various Cell Lines

| Derivative | Cell Line | Activity (GI₅₀/IC₅₀) | Reference |

| 5-(4-alkylbenzyledene)thiazolidine-2,4-dione | Leukemia (SR) | 2.04 µM | researchgate.netnih.gov |

| Non-Small Cell Lung Cancer (NCI-H522) | 1.36 µM | researchgate.netnih.gov | |

| Colon Cancer (COLO 205) | 1.64 µM | researchgate.netnih.gov | |

| CNS Cancer (SF-539) | 1.87 µM | researchgate.netnih.gov | |

| Melanoma (SK-MEL-2) | 1.64 µM | researchgate.netnih.gov | |

| Ovarian Cancer (OVCAR-3) | 1.87 µM | researchgate.netnih.gov | |

| Renal Cancer (RXF 393) | 1.15 µM | researchgate.netnih.gov | |

| Prostate Cancer (PC-3) | 1.90 µM | researchgate.netnih.gov | |

| Breast Cancer (MDA-MB-468) | 1.11 µM | researchgate.netnih.gov | |

| Thiazolidinone-isatin hybrid (7g) | Breast Cancer (MCF-7) | 40 µM | biointerfaceresearch.com |

| Lung Cancer (A549) | 40 µM | biointerfaceresearch.com | |

| Prostate Cancer (PC3) | 50 µM | biointerfaceresearch.com | |

| Thiazolidine-2,4-dione/2-oxo-1,2-dihydroquinoline hybrid (12a) | Colon Cancer (Caco-2) | 2 µM | tandfonline.com |

| Liver Cancer (HepG-2) | 10 µM | tandfonline.com | |

| Breast Cancer (MDA-MB-231) | 40 µM | tandfonline.com |

Mechanisms of Cytotoxicity and Antiproliferative Effects (e.g., against HepG2, HCT-116, MCF-7, A549, HeLa cell lines)

This compound derivatives have demonstrated significant cytotoxic and antiproliferative activities against a range of human cancer cell lines. The mechanisms underlying these effects are multifaceted, primarily involving the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways that govern cell growth and survival.

Research has shown that certain 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives exhibit potent antiproliferative activity against HeLa (cervical carcinoma), HT-29 (colorectal cancer), MCF-7 (breast cancer), and HepG2 (liver cancer) cell lines. nih.gov The presence and position of specific substituent groups on the aryl ring have been identified as crucial for this activity. nih.gov For instance, some derivatives have shown significant inhibitory effects against breast cancer (MCF-7) and leukemia (K562) cell lines. nih.gov

Similarly, other studies have reported the antiproliferative effects of novel thiazolidine-2,4-dione derivatives against A549 (lung cancer), HepG2, and MCF-7 cell lines. nih.gov Some of these compounds exhibited IC₅₀ values lower than the reference substance, irinotecan, particularly against the A549 cell line. nih.gov The cytotoxic effects of 2,4-dioxothiazolidine-5-acetic acid derivatives have also been observed against HeLa, HT29, A549, and MCF-7 cell lines. nih.gov

Furthermore, certain thiazolidinone derivatives have demonstrated dose-dependent cytotoxic effects on both HepG2 and A549 cell lines. mdpi.com Hybrids of thiazolidine-2,4-diones with other heterocyclic rings have also been synthesized and evaluated for their anticancer activities against HepG2, A549, MCF-7, and HCT-116 (colorectal cancer) cell lines, with the HepG2 cell line showing the most susceptibility. rsc.org

The antiproliferative activity of these compounds is often linked to their ability to induce apoptosis. For example, some derivatives have been shown to induce apoptosis in HepG2 cells through a mitochondria-mediated pathway, characterized by the upregulation of Bax and downregulation of Bcl-2 expression. nih.gov

Table 1: Antiproliferative Activity of Selected this compound Derivatives

| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |

| 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide | MCF-7 | Not Specified | nih.gov |

| 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide | K562 | Not Specified | nih.gov |

| 3-formylphenyl 2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetate with 4-(4-methylphenyl)-3-thiosemicarbazide | A549 | Lower than Irinotecan | nih.gov |

| Thiazolidine-2,4-dione derivative 14a | Caco-2 | 1.5 | plos.org |

| Thiazolidine-2,4-dione derivative 14a | HepG-2 | 31.5 | plos.org |

| Thiazolidine-2,4-dione derivative 12a | Caco-2 | 2 | tandfonline.com |

| Thiazolidine-2,4-dione derivative 12a | HepG-2 | 10 | tandfonline.com |

| Thiazolidine-2,4-dione derivative 12a | MDA-MB-231 | 40 | tandfonline.com |

Enzyme Inhibition in Cancer Pathways (e.g., VEGFR-2 inhibition, EGFR inhibition, HDAC8 inhibition, IGF-1R inhibition)

This compound derivatives have been identified as potent inhibitors of several enzymes that play critical roles in cancer progression, including vascular endothelial growth factor receptor-2 (VEGFR-2), epidermal growth factor receptor (EGFR), histone deacetylase 8 (HDAC8), and insulin-like growth factor-1 receptor (IGF-1R).

VEGFR-2 Inhibition: Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, and VEGFR-2 is a key regulator of this process. plos.org Several studies have focused on designing thiazolidine-2,4-dione derivatives as VEGFR-2 inhibitors. plos.orgsemanticscholar.org For instance, a series of thiazolidine-2,4-diones bearing furan and/or thiophene heterocyclic rings were synthesized and evaluated as dual VEGFR-2/EGFR T790M tyrosine kinase inhibitors. rsc.org Some of these compounds exhibited potent VEGFR-2 inhibition at the submicromolar level, with IC₅₀ values comparable to or even better than the standard drug sorafenib. rsc.org Molecular docking studies have provided insights into the binding modes of these inhibitors within the VEGFR-2 active site. plos.org

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy, as its overexpression is associated with the development of various cancers. researchgate.net Novel rhodanine and thiazolidinedione derivatives have been designed and synthesized as EGFR inhibitors, with some compounds showing promising inhibitory activity at nanomolar concentrations. researchgate.net The design of these molecules often involves a pharmacophore-based approach using known EGFR inhibitors like Gefitinib as a reference. researchgate.net

HDAC8 Inhibition: Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression and are often overexpressed in cancer cells. nih.gov Thiazolidinedione derivatives have been investigated as HDAC inhibitors. For example, novel N-substituted thiazolidinediones have been identified as potent inhibitors of HDAC8. nih.gov Docking analysis has suggested that while the TZD moiety can occupy a hydrophobic pocket, a carboxylate group often interacts with the zinc ion in the active site. nih.gov

IGF-1R Inhibition: The insulin-like growth factor-1 receptor (IGF-1R) is a receptor tyrosine kinase that mediates cell proliferation and survival. simm.ac.cnnih.govacs.org Novel 5-benzylidenethiazolidine-2,4-dione and 5-(furan-2-ylmethylene)thiazolidine-2,4-dione compounds have been identified as potent and selective IGF-1R inhibitors through virtual screening. simm.ac.cnnih.govacs.org Structure-activity relationship (SAR) studies have led to the discovery of analogues with low nanomolar potency. simm.ac.cnacs.org

Table 2: Enzyme Inhibitory Activity of Selected this compound Derivatives

| Compound/Derivative | Target Enzyme | IC₅₀/EC₅₀ | Reference |

| Thiazolidine-2,4-dione derivative 5g | VEGFR-2 | 0.080 µM | rsc.org |

| Thiazolidine-2,4-dione derivative 4g | VEGFR-2 | 0.083 µM | rsc.org |

| Thiazolidine-2,4-dione derivative 4f | VEGFR-2 | 0.095 µM | rsc.org |

| Thiazolidine-2,4-dione derivative 5g | EGFRT790M | 0.14 µM | rsc.org |

| Thiazolidine-2,4-dione derivative 4g | EGFRT790M | 0.23 µM | rsc.org |

| N-substituted Thiazolidinedione P19 | HDAC8 | 6.7 µM | nih.gov |

| 5-benzylidenethiazolidine-2,4-dione analogue | IGF-1R | 57 nM | simm.ac.cnacs.org |

| 5-(furan-2-ylmethylene)thiazolidine-2,4-dione analogue | IGF-1R | 61 nM | simm.ac.cnacs.org |

Modulation of Cell Proliferation, Differentiation, and Apoptosis Pathways

Thiazolidinediones are known to influence fundamental cellular processes such as proliferation, differentiation, and apoptosis. aacrjournals.orgnih.gov While some of these effects are mediated through the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), others occur through PPARγ-independent pathways. aacrjournals.orgnih.gov

Thiazolidinediones can inhibit cell proliferation by inducing cell cycle arrest. This is often achieved by up-regulating the expression of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and down-regulating the expression of cyclins such as cyclin D1. aacrjournals.org For example, the PPARγ agonist RS5444 has been shown to up-regulate p21, and silencing p21 makes cancer cells insensitive to the drug. aacrjournals.org

In addition to inhibiting proliferation, these compounds can induce apoptosis, or programmed cell death, in cancer cells. aacrjournals.org The mechanisms of apoptosis induction are varied and can include sensitizing cells to tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced cell death. aacrjournals.org For instance, pioglitazone (B448) has been shown to enhance TRAIL-induced cell death in carcinoid cells, an effect associated with the up-regulation of p21. aacrjournals.org Furthermore, thiazolidinedione derivatives can trigger the mitochondria-mediated apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio. nih.gov

Some thiazolidine-2,4-dione derivatives have been shown to induce apoptosis by down-regulating the expression of anti-apoptotic genes such as Bcl2, Bcl-xl, and Survivin. plos.orgtandfonline.com For example, compound 14a was found to cause a significant reduction in the expression of Bcl2, Survivin, and TGF genes in Caco-2 cells. plos.org Similarly, compound 12a led to a significant down-regulation of Bcl2, Bcl-xl, and Survivin genes. tandfonline.com

Anti-Hyperglycemic Activity (Mechanistic Studies in In Vitro and Preclinical Models)

Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) Agonism

Thiazolidinediones are a well-established class of drugs used in the management of type 2 diabetes, primarily acting as agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). nih.gov PPAR-γ is a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism, as well as adipogenesis and insulin sensitivity. nih.gov

Upon activation by a ligand, such as a thiazolidinedione derivative, PPAR-γ forms a heterodimer with the retinoid X receptor (RXR). aacrjournals.org This complex then binds to specific DNA sequences known as PPAR response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. aacrjournals.org This leads to a cascade of effects that ultimately improve insulin sensitivity and lower blood glucose levels. nih.gov

The development of novel thiazolidine-2,4-dione derivatives continues to focus on their potential as PPAR-γ agonists. nih.gov The aim is often to develop compounds with high affinity and selectivity for PPAR-γ to maximize therapeutic efficacy while minimizing potential side effects. nih.gov

Inhibition of Glycemic Enzymes (e.g., α-amylase, α-glucosidase)

Another important mechanism through which this compound derivatives can exert anti-hyperglycemic effects is by inhibiting key carbohydrate-digesting enzymes, namely α-amylase and α-glucosidase. mdpi.comrsc.org By inhibiting these enzymes, the breakdown of complex carbohydrates into absorbable monosaccharides in the intestine is delayed, leading to a reduction in postprandial hyperglycemia. nih.gov

Several studies have reported the synthesis and evaluation of thiazolidine-2,4-dione derivatives as inhibitors of α-amylase and α-glucosidase. For example, certain derivatives have shown significant α-amylase inhibitory activity, with some compounds exhibiting greater potency than the standard drug, acarbose. researchgate.net One study found a derivative, TZDD2, to have an IC₅₀ value of 18.24 µg/mL for α-amylase inhibition. mdpi.com

Similarly, novel thiazolidine-2,4-dione and rhodanine derivatives have been synthesized and shown to be potent inhibitors of α-glucosidase, with IC₅₀ values in the low micromolar range, significantly more potent than acarbose. nih.govrsc.org For instance, compound 6k was identified as a highly active α-glucosidase inhibitor with an IC₅₀ of 5.44 ± 0.13 μM. nih.govrsc.org Dual inhibitors of both α-amylase and α-glucosidase have also been developed, with some compounds showing potent activity against both enzymes. rsc.org

Table 3: Inhibitory Activity of this compound Derivatives against Glycemic Enzymes

| Compound/Derivative | Target Enzyme | IC₅₀ (µM) | Reference |

| TZDD2 | α-amylase | 18.24 µg/mL | mdpi.com |

| Compound 1c | α-amylase | 6.59 µg/mL | researchgate.net |

| Compound 1d | α-amylase | 2.03 µg/mL | researchgate.net |

| Compound 1g | α-amylase | 3.14 µg/mL | researchgate.net |

| Compound 6k | α-glucosidase | 5.44 ± 0.13 | nih.govrsc.org |

| Compound 9F | α-glucosidase | 9.8 ± 0.047 | rsc.org |

| Compound 9G | α-glucosidase | 5.15 ± 0.0017 | rsc.org |

| Compound 9F | α-amylase | 17.10 ± 0.015 | rsc.org |

| Compound 9G | α-amylase | 9.2 ± 0.092 | rsc.org |

Glucose Uptake Modulation in Cellular Models

In addition to enzyme inhibition, this compound derivatives can directly influence glucose uptake in various cell types. This effect is often linked to their PPAR-γ agonist activity, which can lead to the increased expression of glucose transporters, such as GLUT4, in insulin-sensitive tissues like adipose tissue and skeletal muscle. nih.gov

Other Investigated Biological Activities

Beyond their more extensively studied roles, derivatives of the thiazolidinone core have been explored for a variety of other potential therapeutic applications. These investigations have revealed promising activity in several areas, including the inhibition of key enzymes in neurodegenerative diseases, antiviral applications, and the modulation of neurological pathways involved in seizures. The following sections detail the research findings from in vitro and preclinical models for these additional biological activities.

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for managing Alzheimer's disease. proquest.comnih.gov Several studies have identified thiazolidinone derivatives as potential AChE inhibitors.

A series of synthesized thiazolidinone compounds demonstrated significant inhibition of AChE, with IC50 values ranging from 209.53 ± 1.01 µM to 1656.01 ± 1.60 µM. arabjchem.org Kinetic analysis indicated that these compounds likely bind to an allosteric site on the enzyme, acting as non-competitive inhibitors. arabjchem.org This mechanism is noteworthy as it suggests efficacy may be maintained even at high concentrations of the natural substrate, acetylcholine. arabjchem.org

In another study, a series of five thiazolidine-2,4-dione (TZD) derivatives were evaluated for their AChE inhibitory effects. proquest.comnih.gov Among these, 5-(4-methoxybenzylidene) thiazolidine-2,4-dione (CHT1) emerged as a particularly potent inhibitor, with an IC50 value of 165.93 nM. proquest.comnih.gov Molecular docking studies suggested that these derivatives form stable interactions, including hydrogen bonds and π-π stacking, with the peripheral anionic site (PAS) of the AChE active site. arabjchem.org Further research into arecoline-4-thiazolidinone derivatives also identified a potent AChE inhibitor, compound 7c, with an IC50 value of 6.62 µM. core.ac.uk

The thiazolidine scaffold is a component of various synthetic compounds that have been investigated for antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). nih.govnih.gov The mechanism of action for many heterocyclic compounds involves interfering with the viral life cycle, such as disrupting the synthesis of viral RNA or DNA, or inhibiting essential viral enzymes like proteases and polymerases. researchgate.net

Research into specific thiazolidinone derivatives has explored their potential as antiviral agents. One approach has been the design of compounds that act as CXCR4 antagonists. mdpi.com The CXCR4 receptor is a key co-receptor used by certain strains of HIV to enter T-lymphocytes, and its blockade can prevent viral entry. mdpi.com While this research establishes a valid mechanistic target for thiazolidinone-based structures in anti-HIV therapy, direct and potent activity of specific this compound derivatives remains an area for further investigation. A study focused on synthesizing a series of novel 1,3-thiazolidin-4-one derivatives confirmed the potential of this class of agents, with structure-activity relationship studies indicating that substitutions at the 2 and 3 positions of the ring significantly impact antiviral activity. nih.gov However, another study that synthesized and evaluated a series of pyrazolo[4,5-e] proquest.comarabjchem.orgthiadiazine derivatives found that none of the tested compounds inhibited HIV replication in cell culture, highlighting the structural specificity required for activity. ddtjournal.com

Thiazolidinone derivatives have been identified as a promising class for the development of new anticonvulsant drugs. zsmu.edu.ua Preclinical screening of these compounds has been conducted using standard models of epilepsy, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice, which represent generalized tonic-clonic and myoclonic seizures, respectively. zsmu.edu.uabiointerfaceresearch.com

In one screening study of nine novel thiazolidinone derivatives, four compounds demonstrated anticonvulsant effects. zsmu.edu.ua The lead compound, identified by the laboratory code Les-6222, exhibited the most potent properties in both MES and PTZ models. zsmu.edu.ua Another study of thiazole-bearing 4-thiazolidinones identified three compounds—Ib, IId, and IIj—that showed excellent anticonvulsant activity in both preclinical assays. mdpi.com

Further research into a series of thirteen thiazolidine-4-one substituted thiazoles led to the identification of 2-(4-Nitrophenyl)-3-(4-((4-phenylthiazol-2-ylimino)methyl)phenyl) thiazolidin-4-one (PTT6) as the most active derivative in the series. biointerfaceresearch.com These studies collectively suggest that the thiazolidinone core is a viable scaffold for designing novel central nervous system agents to control seizures. The diverse substitutions on the core ring structure allow for modulation of activity, providing a basis for further optimization. zsmu.edu.uabiointerfaceresearch.com

Emerging Research Directions and Future Perspectives for Thiazolidine 2,5 Dione Research

Exploration of Novel Molecular Targets and Pathways

Current research is actively seeking to identify and validate novel molecular targets for thiazolidine-2,5-dione derivatives, moving beyond traditional pathways to address a wider range of diseases.

One key area of investigation involves designing bioisosteric analogues of thiazolidine-2,5-diones as potential agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a well-known target for anti-diabetic agents. This line of inquiry aims to discover new modulators for metabolic diseases by leveraging the unique structural features of the 2,5-dione core.

Beyond metabolic disorders, the scaffold is being explored for its anticancer potential. researchgate.net A significant finding in this area is the identification of a complex derivative, 3-(4,6-bis((3-chlorophenyl)amino)-1,3,5-triazin-2-yl)this compound, as a potent inhibitor of the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). mdpi.com This enzyme is a crucial target in oncology, and its inhibition can block signaling pathways that lead to tumor cell proliferation. The potent action of this hybrid molecule, with an IC50 value of 2.54 µM, highlights the promise of this compound derivatives in the development of targeted cancer therapies. mdpi.com Further research is anticipated to screen these derivatives against a broader panel of kinases and other cancer-related proteins to uncover new mechanisms of action and therapeutic opportunities.

Development of Advanced Computational Models for Activity Prediction and Mechanism Elucidation

To accelerate the discovery and optimization of this compound-based compounds, researchers are increasingly employing advanced computational models. These in silico techniques provide critical insights into structure-activity relationships (SAR), binding mechanisms, and pharmacokinetic profiles, thereby guiding more efficient synthetic efforts.

Molecular docking is a primary tool used to predict the binding affinity and interaction patterns of this compound derivatives with their biological targets. For instance, docking studies have been performed to screen proposed bioisosteres against the PPAR-γ enzyme, helping to identify candidates with favorable binding energies and interactions within the active site. Similarly, docking simulations have been crucial in evaluating complex hybrids, such as 1,3,4-oxadiazole (B1194373) derivatives of this compound, against enzymes like α-amylase and α-glucosidase, which are relevant targets for diabetes. rsc.orgnih.gov

Molecular Dynamics (MD) simulations offer a more dynamic view, assessing the stability of the ligand-protein complex over time. For example, 100-nanosecond MD simulations have been used to analyze the stability of promising this compound derivatives within the active site of their target enzymes, providing information on conformational changes and the persistence of key molecular interactions. rsc.org

Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction models are used to evaluate the drug-likeness and potential pharmacokinetic properties of new derivatives at an early stage, helping to prioritize compounds with more favorable profiles for further development. rsc.org

| Compound ID | Target Enzyme | Binding Energy (kcal/mol) | Interacting Amino Acid Residues |

| 5a | α-Glucosidase | -6.217 | Not specified |

| 5c | α-Glucosidase | -6.039 | Not specified |

| 5j | α-Glucosidase | -6.560 | Not specified |

| Data derived from docking studies of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)this compound derivatives. rsc.orgresearchgate.net |

Integration of this compound Derivatives into Complex Chemical Systems

The this compound nucleus is proving to be a versatile structural motif that can be incorporated into larger, more complex molecular frameworks to create hybrid molecules with novel or enhanced biological activities. This synthetic strategy allows for the combination of the this compound core with other known pharmacophores to target multiple biological pathways simultaneously.

Examples of such molecular integration include: